Fmoc-Dap-OH

Catalog No.
S1768136
CAS No.
181954-34-7
M.F
C18H18N2O4
M. Wt
326.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Dap-OH

CAS Number

181954-34-7

Product Name

Fmoc-Dap-OH

IUPAC Name

(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

InChI

InChI=1S/C18H18N2O4/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10,19H2,(H,20,23)(H,21,22)/t16-/m0/s1

InChI Key

HDSLKWZYHRLRRL-INIZCTEOSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN)C(=O)O

Synonyms

Fmoc-Dap-OH;181954-34-7;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoicacid;N2-Fmoc-L-2,3-diaminopropionicacid;(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoicacid;Nalpha-Fmoc-L-2,3-diaminopropionicacid;Fmoc-L-Dapa-OH;AmbotzFAA1467;AC1LEMHB;47552_ALDRICH;SCHEMBL418101;47552_FLUKA;CTK1B9090;ZINC57603;HDSLKWZYHRLRRL-INIZCTEOSA-N;MolPort-003-725-379;ACT06569;CF-791;AKOS015892809;AJ-09748;AK-44570;AN-30514;SC-10226;AM20030205;FT-0679770

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C[NH3+])C(=O)[O-]

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C[NH3+])C(=O)[O-]

Peptide Synthesis:

  • Fmoc-Dap-OH is a building block for the creation of peptides, which are chains of amino acids. The Fmoc group (Fluorenylmethoxycarbonyl) acts as a temporary protecting group for the amino acid's amine functionality during peptide chain assembly.
  • Solid-phase peptide synthesis (SPPS) is a common technique that utilizes Fmoc-Dap-OH. In SPPS, the peptide is built on a solid support, with each amino acid residue added sequentially. The Fmoc group is selectively removed to allow for coupling with the next amino acid.

Research Applications of Fmoc-Dap-OH-Containing Peptides:

  • Peptides containing Dap (diaminopropionic acid) can be studied for their potential therapeutic applications. Dap is a unique amino acid with two amine groups, which can influence the peptide's structure and function.
  • Researchers are investigating Fmoc-Dap-OH-containing peptides for their potential use in various fields, including:
    • Development of new antibiotics
    • Design of anti-cancer agents
    • Creation of novel materials with specific properties

Advantages of Fmoc-Dap-OH:

  • Fmoc-Dap-OH offers several advantages for peptide synthesis, including:
    • High purity and ease of handling
    • Efficient coupling reactions
    • Compatibility with standard SPPS protocols

Fmoc-Dap-OH, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid, is a derivative of the amino acid 2,3-diaminopropionic acid. It features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the alpha-amino position, which is commonly used in peptide synthesis to protect the amino group during coupling reactions. The molecular formula of Fmoc-Dap-OH is C₁₈H₁₈N₂O₄, and it has a molecular weight of 342.35 g/mol .

This compound is notable for its ability to act as a building block in the synthesis of various peptides and other complex organic molecules. The Fmoc group can be removed under mild basic conditions, allowing for further chemical transformations or coupling with other amino acids.

  • Peptide Bond Formation: It can react with activated carboxylic acids or their derivatives to form peptide bonds. This is facilitated by the presence of the Fmoc group, which protects the amino group during synthesis.
  • Deprotection Reactions: The Fmoc group can be removed using bases such as piperidine or triethylamine, allowing for subsequent reactions involving the free amino group .
  • Side Chain Modifications: The amino acid can undergo various modifications at its side chain, including methylation or acylation, to create derivatives with enhanced properties or functionalities .

Fmoc-Dap-OH and its derivatives have shown potential biological activities, particularly in the development of peptide-based drugs. The diaminopropionic acid structure contributes to the formation of secondary structures in peptides, which can enhance their biological interactions. Additionally, compounds derived from Fmoc-Dap-OH have been studied for their potential as inhibitors in various biological pathways, including those involved in cancer and inflammatory responses .

The synthesis of Fmoc-Dap-OH typically involves several key steps:

  • Protection of Amino Groups: Starting from 2,3-diaminopropionic acid, the alpha-amino group is protected using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in an organic solvent such as dichloromethane.
  • Purification: The resulting product is purified using techniques such as column chromatography to isolate pure Fmoc-Dap-OH.
  • Characterization: The final product is characterized using methods like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

Fmoc-Dap-OH has a variety of applications in both research and industry:

  • Peptide Synthesis: It serves as a key building block in solid-phase peptide synthesis, allowing researchers to create complex peptides for therapeutic applications.
  • Drug Development: Its derivatives are explored for potential use in drug formulations targeting specific biological pathways.
  • Bioconjugation: The compound can be utilized in bioconjugation strategies to attach peptides to other biomolecules or surfaces for research and therapeutic purposes .

Research has indicated that Fmoc-Dap-OH can interact with various biological targets through its peptide derivatives. Studies have focused on understanding these interactions at a molecular level, examining how modifications to the Dap residue influence binding affinities and biological activities. Such studies are crucial for designing more effective peptide-based therapeutics .

Several compounds share structural similarities with Fmoc-Dap-OH. Here are some notable examples:

Compound NameStructureUnique Features
Fmoc-Dab-OHN-alpha-(9-Fluorenylmethyloxycarbonyl)-L-2,4-diaminobutyric acidContains an additional methylene group; used in similar applications as Fmoc-Dap-OH .
Fmoc-Orn-OHN-alpha-(9-Fluorenylmethyloxycarbonyl)-L-ornithineFeatures a terminal amino group; often used in polyamine synthesis .
Fmoc-Lys-OHN-alpha-(9-Fluorenylmethyloxycarbonyl)-L-lysineContains an epsilon-amino group; important for protein interactions .
Fmoc-Asp(OtBu)-OHN-alpha-(9-Fluorenylmethyloxycarbonyl)-L-aspartic acid (t-butyl ester)Utilizes a t-butyl ester for side chain protection; useful in peptide synthesis .

Uniqueness of Fmoc-Dap-OH

What sets Fmoc-Dap-OH apart from these similar compounds is its unique diaminopropionic structure that allows for specific conformational flexibility and interaction properties within peptide sequences. This flexibility can be leveraged to enhance biological activity or modify pharmacokinetic properties when incorporated into larger peptide constructs.

XLogP3

-0.5

Dates

Modify: 2023-08-15

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